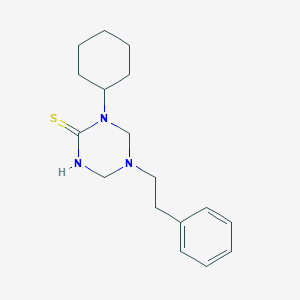![molecular formula C16H14ClN5OS B282705 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide, also known as ACT-335827, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cathepsin S, cathepsin K, and cathepsin L. These enzymes are involved in the degradation of extracellular matrix proteins, such as collagen and elastin, and their inhibition leads to a reduction in inflammation and tissue damage. In addition, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of inflammatory cells, such as macrophages and neutrophils. In addition, it has been shown to reduce the expression of inflammatory mediators, such as COX-2 and iNOS, further contributing to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of cathepsin S, cathepsin K, and cathepsin L, making it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. In addition, it has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide. One potential application is in the treatment of inflammatory and pain-related disorders, such as rheumatoid arthritis and osteoarthritis. Further studies are needed to determine its efficacy and safety in these conditions. In addition, the role of cathepsin S, cathepsin K, and cathepsin L in various physiological and pathological processes is still not fully understood, and further studies are needed to elucidate their functions. Finally, the development of more potent and selective inhibitors of these enzymes may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin S, cathepsin K, and cathepsin L, and to possess anti-inflammatory and analgesic properties. Further studies are needed to determine its efficacy and safety in various disease conditions and to elucidate the functions of these enzymes in various physiological and pathological processes.
Méthodes De Synthèse
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol to form the intermediate product. The intermediate product is then reacted with N-(3-chlorophenyl)acetamide in the presence of a base to yield the final product, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide.
Applications De Recherche Scientifique
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin S, cathepsin K, and cathepsin L, which are involved in various physiological and pathological processes. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Propriétés
Formule moléculaire |
C16H14ClN5OS |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c17-11-5-4-6-12(9-11)19-14(23)10-24-16-21-20-15(18)22(16)13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,20)(H,19,23) |
Clé InChI |
WWFPPDGEDVQZSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)




![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)
![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)